
2,6-Diamino-5-methylnicotinaldehyde
Overview
Description
2,6-Diamino-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H9N3O It is a derivative of nicotinaldehyde, characterized by the presence of two amino groups at positions 2 and 6, and a methyl group at position 5 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-5-methylnicotinaldehyde typically involves the reaction of 2,6-diaminopyridine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of microreactor technology can provide advantages such as improved temperature control, reduced reaction times, and enhanced safety. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 2,6-Diamino-5-methylnicotinic acid.
Reduction: 2,6-Diamino-5-methyl-1-hydroxy-nicotinaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Diamino-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2,6-Diaminopyridine: Lacks the aldehyde and methyl groups, making it less reactive in certain chemical reactions.
5-Methylnicotinaldehyde: Lacks the amino groups, reducing its potential for hydrogen bonding and electrostatic interactions.
2,6-Diamino-3-methylnicotinaldehyde: Similar structure but with the methyl group at position 3 instead of 5, leading to different reactivity and biological activity.
Uniqueness: 2,6-Diamino-5-methylnicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and aldehyde groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Biological Activity
2,6-Diamino-5-methylnicotinaldehyde (also known as 2,6-diamino-5-methylpyridine-3-carbaldehyde) is an organic compound with the molecular formula C7H9N3O. It is a derivative of nicotinaldehyde, characterized by the presence of two amino groups at positions 2 and 6 and a methyl group at position 5 on the pyridine ring. This unique structure endows it with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
The compound exhibits several important chemical properties that influence its biological activity:
- Molecular Weight : 151.17 g/mol
- Functional Groups : Two amino groups (-NH2) and one aldehyde group (-CHO), which can participate in various chemical reactions.
- Reactivity : The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols, while the amino groups can engage in nucleophilic substitutions.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study evaluating its effect against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the interaction of the compound with bacterial enzymes, disrupting their metabolic processes.
Anticancer Properties
The compound has also been studied for its anticancer potential. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells. The presence of amino groups enhances its ability to form hydrogen bonds with DNA and proteins, potentially interfering with cellular signaling pathways involved in cancer progression.
A notable study highlighted that derivatives of this compound showed significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. For instance, a derivative with a naphthyl substituent exhibited an IC50 value of 9.1 µM against DHFR from Toxoplasma gondii .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, altering their activity.
- DNA Interaction : The amino groups may facilitate binding to DNA or RNA molecules, affecting replication and transcription processes.
- Cell Signaling Modulation : By interacting with various proteins involved in cell signaling pathways, it may influence cellular responses to external stimuli.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of several nicotinamide derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent .
- Cancer Research : In a series of experiments assessing the effects on cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that treatment with this compound resulted in increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed these findings .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2,6-Diaminopyridine | Lacks aldehyde and methyl groups | Limited reactivity |
5-Methylnicotinaldehyde | Lacks amino groups | Reduced binding affinity |
2,6-Diamino-3-methylnicotinaldehyde | Methyl group at position 3 | Different reactivity profile |
Properties
IUPAC Name |
2,6-diamino-5-methylpyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-2-5(3-11)7(9)10-6(4)8/h2-3H,1H3,(H4,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUHYLKSXYHFPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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